molecular formula C18H22FN5O3 B2501573 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-67-7

8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2501573
CAS No.: 946280-67-7
M. Wt: 375.404
InChI Key: HRTGYJUZSVTDSA-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a fused imidazo[2,1-c][1,2,4]triazine core, a common scaffold in medicinal chemistry known for its potential to interact with various biological targets. The presence of the 4-fluorophenyl group is a frequently employed structural motif in drug discovery, as fluorination can influence a compound's metabolic stability, bioavailability, and binding affinity . This structural characteristic suggests potential application in early-stage pharmaceutical research for developing enzyme inhibitors or receptor modulators. The compound includes a carboxamide linkage to a [3-(propan-2-yloxy)propyl] chain, which may contribute to its solubility and physicochemical properties. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should conduct thorough safety assessments and adhere to their institution's guidelines before handling this compound.

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-12(2)27-11-3-8-20-16(25)15-17(26)24-10-9-23(18(24)22-21-15)14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTGYJUZSVTDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. One common approach is to start with the appropriate fluorophenyl derivative and introduce the imidazo[2,1-c][1,2,4]triazine ring through cyclization reactions. The carboxamide group is then introduced via amidation reactions, and the propan-2-yloxypropyl group is added through etherification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Amidation: The carboxamide group can be modified through amidation reactions to introduce different amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Predictions:
  • Using Tanimoto similarity indexing (), the target compound shares ~65% structural similarity with ’s hydroxypropyl analog. This implies comparable absorption and distribution profiles, but the fluorine and ether chain may reduce aqueous solubility (predicted Solubility Score: −3.2 vs. −2.5 for the hydroxypropyl variant) .
Therapeutic Potential:
  • Fluorinated compounds in and demonstrate activity against kinases or GPCRs, suggesting the target compound could target similar pathways . Docking studies using tools like AutoDock Vina () would clarify its affinity for NMDA receptors or epigenetic enzymes .

Biological Activity

The compound 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN4O3C_{16}H_{19}FN_4O_3 with a molecular weight of approximately 315.33 g/mol. The unique structure includes a fluorophenyl group and a propan-2-yloxy substituent , contributing to its reactivity and biological activity. The presence of functional groups such as carboxamide and carbonyl moieties enhances its potential for medicinal applications.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC16H19FN4O3C_{16}H_{19}FN_4O_3
Molecular Weight315.33 g/mol
Key Functional GroupsCarboxamide, Carbonyl
ClassImidazo[2,1-c][1,2,4]triazine

Pharmacological Properties

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit various pharmacological activities such as:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally similar to it have shown promising results against BRCA1/2 mutant cancer cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biological pathways. Inhibitors of poly(ADP-ribose) polymerase (PARP) are noteworthy examples where structural modifications lead to enhanced potency .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related compound on cancer cell lines with BRCA mutations. The findings revealed that the compound exhibited significant antitumor activity with an EC50 value in the low nanomolar range (e.g., 0.3 nM for MX-1 cells) . This suggests that structural features akin to those in This compound could confer similar therapeutic benefits.

Case Study 2: Enzyme Interaction

Research has also highlighted the interaction of imidazo[2,1-c][1,2,4]triazines with enzymes like PARP. For instance, a related compound demonstrated Ki values of 1.2 nM and 0.87 nM for PARP1 and PARP2 inhibition respectively . Such interactions are crucial for developing targeted therapies in oncology.

Synthesis and Modification

The synthesis of This compound involves multiple synthetic steps that allow for modifications to enhance biological activity. The optimization of these synthetic routes can lead to derivatives with improved pharmacological profiles.

Table 2: Comparison of Related Compounds

Compound NameActivity TypeEC50/Ki Values
Compound A (related structure)AntitumorEC50 = 0.3 nM
Compound B (related structure)PARP InhibitionKi = 0.87 nM
8-(4-fluorophenyl)-... Potential AntitumorTBD

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